4-(3-BOC-Aminophenyl)picolinic acid
Description
4-(3-BOC-Aminophenyl)picolinic acid is a picolinic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amine group attached to the phenyl ring at the 4-position of the picolinic acid core. The BOC group serves as a protective moiety for the amine, enhancing solubility and stability during synthetic processes .
Properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)12-7-8-18-14(10-12)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAAJPMWPWQJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)picolinic acid typically involves the following steps:
Nitration: The starting material, picolinic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Protection: The amino group is protected by reacting it with tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base like triethylamine to form the BOC-protected amino group.
Coupling: The BOC-protected amino compound is then coupled with a suitable reagent to introduce the phenyl group, resulting in the formation of 4-(3-BOC-Aminophenyl)picolinic acid.
Industrial Production Methods
Industrial production of 4-(3-BOC-Aminophenyl)picolinic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(3-BOC-Aminophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the BOC protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions where the BOC-protected amino group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
Scientific Research Applications
4-(3-BOC-Aminophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)picolinic acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to reveal the free amino group, which can then interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : Substituents at the 4-position (target compound) vs. 5-position (qy17) affect steric and electronic interactions with biological targets .
- Functional Group Diversity: The BOC group (target) offers hydrolytic stability compared to free amines (e.g., 4-(4-Aminophenoxy)picolinic acid), which may require protection during synthesis .
Physicochemical Properties
- Solubility and Stability: BOC protection (target compound) likely enhances solubility in organic solvents compared to free amines (e.g., 4-(4-Aminophenoxy)picolinic acid) .
- LogP Values :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
